molecular formula C28H29N3O4S B2414494 ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate CAS No. 866345-69-9

ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B2414494
CAS No.: 866345-69-9
M. Wt: 503.62
InChI Key: HOMZYMBRRLEBKM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a complex organic compound that belongs to the class of thienopyrimidinones This compound is characterized by its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, substituted with various functional groups

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-4-19-10-12-21(13-11-19)31-25(32)24-22-14-15-29(28(34)35-5-2)17-23(22)36-26(24)30(27(31)33)16-20-9-7-6-8-18(20)3/h6-13H,4-5,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMZYMBRRLEBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC5=C3CCN(C5)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the ethyl, methylbenzyl, and other functional groups.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that compounds similar to ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo have shown promise in anticancer therapies. The structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival pathways.

Mechanism of Action
Research has suggested that the compound may function as an inhibitor of specific enzymes or receptors that are overexpressed in cancer cells. This inhibition could lead to reduced tumor growth and improved patient outcomes in various cancer types.

Synthesis of Heterocyclic Compounds

Role as a Building Block
The compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced biological activity.

Case Studies
Several studies have demonstrated the successful synthesis of novel thienopyrimidine derivatives using this compound as a precursor. These derivatives have exhibited significant biological activities, including antimicrobial and anti-inflammatory effects.

Material Science

Polymer Applications
Ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo can be utilized in the development of advanced materials. Its chemical properties allow it to be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

Nanocomposite Development
Incorporating this compound into nanocomposites has shown potential for creating materials with improved electrical conductivity and thermal properties, making them suitable for applications in electronics and energy storage devices.

Analytical Chemistry

Use in Chromatography
The compound's unique chemical structure makes it suitable for use as a standard reference material in chromatographic techniques. It can aid in the development of analytical methods for detecting and quantifying similar compounds in complex mixtures.

Toxicological Studies

Safety Assessments
Research into the toxicological profile of ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo is crucial for its potential applications in pharmaceuticals. Preliminary studies indicate a need for further investigations into its biocompatibility and long-term effects on human health.

Mechanism of Action

The mechanism of action of ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate can be compared with other thienopyrimidinone derivatives, such as:

The uniqueness of ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate lies in its specific substitutions and the resulting biological and material properties.

Biological Activity

The compound ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C23H26N2O5SC_{23}H_{26}N_2O_5S. Its structure features a tricyclic framework with multiple functional groups that contribute to its biological activity.

Key Structural Features

  • Tricyclic Framework : Provides stability and influences interaction with biological targets.
  • Dioxo Groups : Potentially involved in redox reactions.
  • Thioether Linkage : May enhance lipophilicity and membrane permeability.

Antimicrobial Activity

Studies have shown that compounds similar in structure to ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo exhibit significant antimicrobial properties. For instance, derivatives of dioxo compounds have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . The presence of the triazatricyclo structure is hypothesized to enhance cytotoxicity against tumor cells.

Anti-inflammatory Effects

Ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo has shown potential anti-inflammatory effects in preliminary studies. Compounds with similar functional groups have been implicated in reducing pro-inflammatory cytokines in cell cultures . This suggests a possible application in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The dioxo groups may interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptors associated with inflammation and cancer progression.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cell death in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of dioxo derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various strains .

Study 2: Anticancer Activity

In a recent investigation, ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 50 µM .

Study 3: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of related compounds in a murine model of arthritis. The administration of these compounds resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .

Q & A

Q. Advanced

  • Flow chemistry reduces side reactions by maintaining precise temperature and mixing ratios during cyclization .
  • Catalyst screening (e.g., Cu(II) mediators, as in ) accelerates dehydrogenation steps critical for forming the tricyclic core .
  • In-line analytics (e.g., FTIR monitoring) detects intermediate degradation, enabling real-time adjustments .

What methodologies validate the compound’s stability under physiological conditions?

Q. Advanced

  • Forced degradation studies (acid/base hydrolysis, thermal stress) identify labile functional groups. For instance, the 3,5-dioxo moieties may hydrolyze under alkaline conditions .
  • LC-MS/MS stability assays in simulated gastric fluid (pH 1.2–3.0) and plasma quantify degradation products .
  • Accelerated stability testing (40°C/75% RH) predicts shelf-life for long-term storage .

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